N-Lauroyl-L-serine
Overview
Description
These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.
Mechanism of Action
Target of Action
N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the air/water interfaces where it exhibits its surface-active properties .
Mode of Action
This compound interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .
Biochemical Pathways
This compound is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
Pharmacokinetics
L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.
Biochemical Analysis
Biochemical Properties
N-Lauroyl-L-serine is a substrate for a novel aminoacylase from Paraburkholderia monticola (PmAcy) . This enzyme exhibits hydrolytic activity with several N-acyl-amino acids, including this compound . The enzyme prefers long-chain acyl-amino-acids and displays hardly any activity with acetyl-amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis with good conversion rates . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .
Temporal Effects in Laboratory Settings
The PmAcy enzyme exhibits exceptional temperature and pH stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C . The enzyme exhibited the highest conversion rate of 773 U/mg with this compound at 75 °C .
Metabolic Pathways
This compound is involved in the metabolic pathways mediated by the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis, which involves the interaction of this compound with other enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-serine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: N-Lauroyl-L-serine undergoes various chemical reactions, including:
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield lauric acid and L-serine.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acyl chain, leading to the formation of hydroperoxides and other oxidized products.
Substitution: this compound can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acylation reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Lauric acid and L-serine.
Oxidation: Hydroperoxides and other oxidized derivatives.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Lauroyl-L-serine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its role in cell membrane permeability and as a potential enhancer for drug delivery systems.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Comparison with Similar Compounds
- N-Lauroyl-L-alanine
- N-Lauroyl-L-leucine
- N-Lauroyl-L-phenylalanine
Properties
CAS No. |
14379-56-7 |
---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
2-(dodecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
XGFQVJQXCLZRFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
14379-56-7 | |
Related CAS |
70609-64-2 (sodium) |
Synonyms |
N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.